(r)-3-Formamido-3-(thiophen-2-yl)propanoic acid
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Overview
Description
®-3-Formamido-3-(thiophen-2-yl)propanoic acid is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ®-3-Formamido-3-(thiophen-2-yl)propanoic acid, often involves multicomponent reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired derivative and its applications .
Chemical Reactions Analysis
Types of Reactions
®-3-Formamido-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .
Scientific Research Applications
®-3-Formamido-3-(thiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic and optoelectronic devices
Mechanism of Action
The mechanism of action of ®-3-Formamido-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)acetic acid: Another thiophene derivative with similar chemical properties.
3-Amino-3-(thiophen-2-yl)propanoic acid: A related compound with an amino group instead of a formamido group.
Uniqueness
®-3-Formamido-3-(thiophen-2-yl)propanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its formamido group can participate in hydrogen bonding and other interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9NO3S |
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Molecular Weight |
199.23 g/mol |
IUPAC Name |
(3R)-3-formamido-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C8H9NO3S/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI Key |
ZFRUZQSHKABLRA-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CSC(=C1)[C@@H](CC(=O)O)NC=O |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)NC=O |
Origin of Product |
United States |
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